molecular formula C9H12O5 B14270347 3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester CAS No. 130533-18-5

3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester

Cat. No.: B14270347
CAS No.: 130533-18-5
M. Wt: 200.19 g/mol
InChI Key: GYIPYONWSXGQOO-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with a carboxylic acid group, a hydroperoxymethyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester typically involves the esterification of 3-Furancarboxylic acid derivatives. One common method is the reaction of 3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl- with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in industrial processes can also enhance the efficiency and sustainability of the production.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroperoxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: 3-Furancarboxylic acid, 5-(carboxymethyl)-2-methyl-, ethyl ester.

    Reduction: 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester involves its interaction with various molecular targets. The hydroperoxymethyl group can generate reactive oxygen species, which can interact with cellular components and induce oxidative stress. The furan ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Furancarboxylic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester: Contains additional methyl groups on the furan ring.

    3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester: Similar to the previous compound but with an ethyl ester group.

Uniqueness

3-Furancarboxylic acid, 5-(hydroperoxymethyl)-2-methyl-, ethyl ester is unique due to the presence of the hydroperoxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

130533-18-5

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 5-(hydroperoxymethyl)-2-methylfuran-3-carboxylate

InChI

InChI=1S/C9H12O5/c1-3-12-9(10)8-4-7(5-13-11)14-6(8)2/h4,11H,3,5H2,1-2H3

InChI Key

GYIPYONWSXGQOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)COO)C

Origin of Product

United States

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